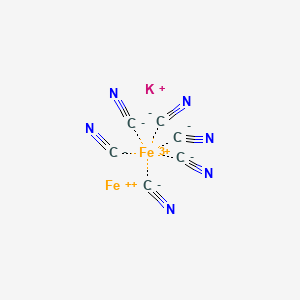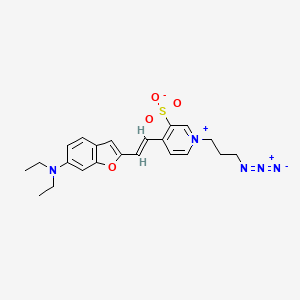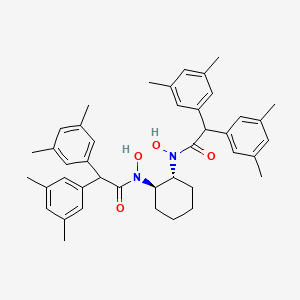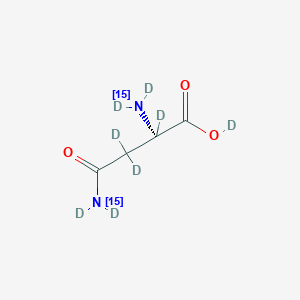
CID 71310681
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Bis(isothiocyanato)(2,2’-bipyridyl-4,4’-dicarboxylato)(4,4’-di-nonyl-2’-bipyridyl)ruthenium(II): Z907 Dye , is an organometallic compound with the molecular formula C({42})H({52})N({6})O({4})RuS(_{2}) . This compound is primarily used in dye-sensitized solar cells (DSSC) and organic light-emitting diodes (OLEDs) due to its excellent light absorption and electron transfer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bis(isothiocyanato)(2,2’-bipyridyl-4,4’-dicarboxylato)(4,4’-di-nonyl-2’-bipyridyl)ruthenium(II) involves the following steps:
Ligand Preparation: The ligands 2,2’-bipyridyl-4,4’-dicarboxylato and 4,4’-di-nonyl-2’-bipyridyl are synthesized separately through standard organic synthesis methods.
Complex Formation: Ruthenium trichloride is reacted with the prepared ligands in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol under reflux conditions.
Isothiocyanate Addition: The resulting complex is then treated with ammonium thiocyanate to introduce the isothiocyanato groups, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the ligands using automated reactors.
Continuous Flow Reactors: Use of continuous flow reactors for the complex formation step to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ruthenium center, leading to higher oxidation states.
Substitution: The isothiocyanato groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles such as phosphines and amines.
Major Products
Oxidation Products: Higher oxidation state complexes of ruthenium.
Substitution Products: Complexes with different ligands replacing the isothiocyanato groups.
科学的研究の応用
Chemistry
Dye-Sensitized Solar Cells (DSSC): The compound is used as a sensitizer in DSSCs due to its strong light absorption and efficient electron transfer properties.
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology
Bioimaging: The compound’s luminescent properties make it useful in bioimaging applications.
Medicine
Photodynamic Therapy: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry
OLEDs: It is used in the fabrication of OLEDs for display and lighting applications.
作用機序
The compound exerts its effects primarily through its ability to absorb light and transfer electrons. In DSSCs, it absorbs sunlight and injects electrons into the conduction band of the semiconductor, generating an electric current. In photodynamic therapy, it generates reactive oxygen species upon light activation, which can kill cancer cells.
類似化合物との比較
Similar Compounds
- cis-Bis(isothiocyanato)(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II)
- cis-Bis(isothiocyanato)(2,2’-bipyridyl-4,4’-dicarboxylato)(4,4’-di-tert-butyl-2’-bipyridyl)ruthenium(II)
Uniqueness
- Z907 Dye has unique nonyl groups that enhance its solubility in organic solvents, making it more suitable for certain applications compared to its analogs.
- Its specific ligand structure provides optimal light absorption and electron transfer properties, making it highly efficient in DSSCs and OLEDs.
特性
分子式 |
C42H52N6O4RuS2 |
|---|---|
分子量 |
870.1 g/mol |
InChI |
InChI=1S/C28H44N2.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2 |
InChIキー |
LALSZYPVVQFXIC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)



![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)




![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)
![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)
